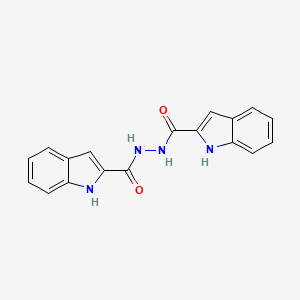
N'-(1H-Indole-2-carbonyl)-1H-indole-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(1H-Indole-2-carbonyl)-1H-indole-2-carbohydrazide is a compound belonging to the indole family, which is known for its significant biological and pharmacological properties. Indole derivatives are prevalent in natural products and pharmaceuticals, playing crucial roles in various biological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1H-Indole-2-carbonyl)-1H-indole-2-carbohydrazide typically involves the condensation of 1H-indole-2-carboxylic acid with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave irradiation to enhance reaction rates and yields. This method is advantageous due to its efficiency and the ability to produce the compound in large quantities .
Análisis De Reacciones Químicas
Types of Reactions
N’-(1H-Indole-2-carbonyl)-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce indole-2-carboxylic hydrazides .
Aplicaciones Científicas De Investigación
N’-(1H-Indole-2-carbonyl)-1H-indole-2-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of dyes and pigments due to its stable indole structure
Mecanismo De Acción
The mechanism of action of N’-(1H-Indole-2-carbonyl)-1H-indole-2-carbohydrazide involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its antimicrobial and anticancer effects. The compound’s indole moiety allows it to bind effectively to biological targets, enhancing its activity .
Comparación Con Compuestos Similares
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with significant biological activity.
1H-Indole-2-carboxylic acid: A precursor in the synthesis of N’-(1H-Indole-2-carbonyl)-1H-indole-2-carbohydrazide.
4-(1H-Indole-2-carbonyl)piperazine-2,6-dione: Known for its anticancer properties
Uniqueness
N’-(1H-Indole-2-carbonyl)-1H-indole-2-carbohydrazide is unique due to its dual indole structure, which enhances its binding affinity and biological activity. This structural feature distinguishes it from other indole derivatives and contributes to its diverse applications in scientific research .
Propiedades
Fórmula molecular |
C18H14N4O2 |
|---|---|
Peso molecular |
318.3 g/mol |
Nombre IUPAC |
N'-(1H-indole-2-carbonyl)-1H-indole-2-carbohydrazide |
InChI |
InChI=1S/C18H14N4O2/c23-17(15-9-11-5-1-3-7-13(11)19-15)21-22-18(24)16-10-12-6-2-4-8-14(12)20-16/h1-10,19-20H,(H,21,23)(H,22,24) |
Clave InChI |
YEHAVWCDKXUSPK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(N2)C(=O)NNC(=O)C3=CC4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15149177.png)
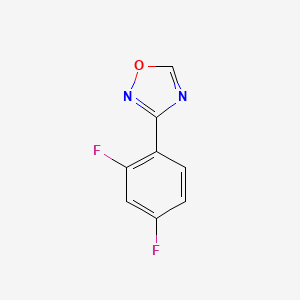

![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3,4-dimethylaniline](/img/structure/B15149195.png)

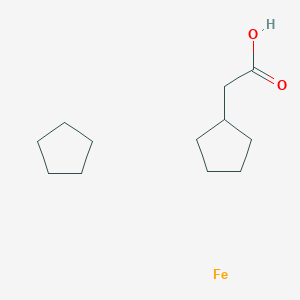
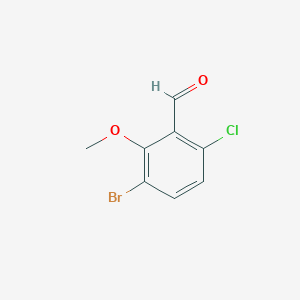
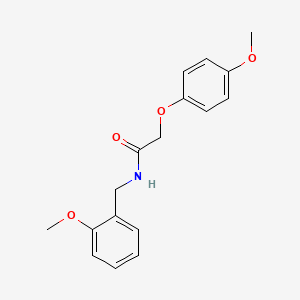
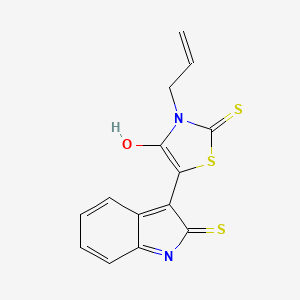
![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15149233.png)
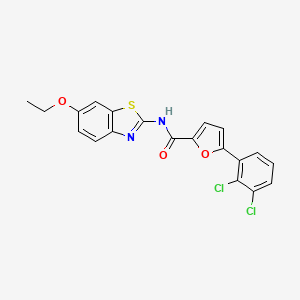
![5-{[(4-Methoxyphenoxy)acetyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B15149241.png)
![2-{1-(4-fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B15149243.png)
![N'~1~,N'~3~-bis{[3-(4-nitrophenoxy)phenyl]carbonyl}benzene-1,3-dicarbohydrazide](/img/structure/B15149246.png)
